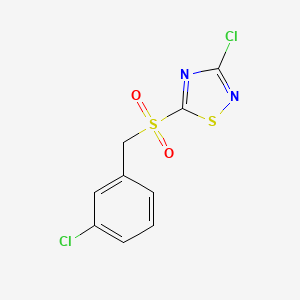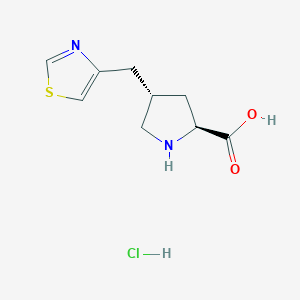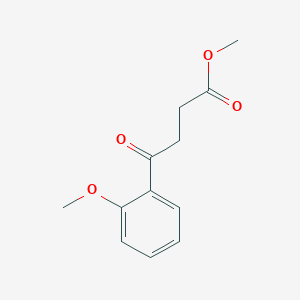
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate
Vue d'ensemble
Description
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate, also known as methyl-2-methoxybenzoate, is a food additive used for flavoring and preservative purposes. It has been used in the food industry for decades, but recent research has shown that this compound may have a variety of other applications.
Applications De Recherche Scientifique
1. Biosynthesis of Ethylene from Methionine
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate plays a role in the biosynthesis of ethylene from methionine, particularly in bacterial and fungal cultures. This compound serves as an intermediate in this biosynthetic pathway, highlighting its biological significance in microorganisms (Billington, Golding, & Primrose, 1979).
2. Synthesis of Food-Flavoring Substances
This compound is involved in the synthesis of substances used in food flavoring. One study describes its utilization in creating 2-Hydroxy-3-methyl-2-hexen-4-olid, a compound used for flavoring purposes. This indicates its utility in the food industry for enhancing tastes and aromas (Stach, Huggenberg, & Hesse, 1987).
3. Antagonists and Inhibitors in Medical Research
In medical research, derivatives of Methyl 4-(2-methoxyphenyl)-4-oxobutanoate have been synthesized and tested as inhibitors for certain biological processes. For instance, they've been evaluated as inhibitors of leukotriene D4 and 5-lipoxygenase, demonstrating potential applications in drug development (Musser et al., 1987).
4. Apoptosis in Cell Lines
Another significant application is in the study of apoptosis, the process of programmed cell death. Specifically, a derivative, 4-Methylthio-2-oxobutanoic acid, a closely related compound, has been identified as a mediator of apoptosis in certain cell lines, providing insights into cellular mechanisms and potential therapeutic targets (Quash et al., 1995).
5. Analysis in Agricultural Samples
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate derivatives have been used in developing analytical tools like ELISA for monitoring pesticide residues in agricultural samples. This application is critical for ensuring food safety and quality control (Zhang et al., 2008).
Propriétés
IUPAC Name |
methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-6-4-3-5-9(11)10(13)7-8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUAOXHPCJIDJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378000 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
CAS RN |
99046-13-6 | |
| Record name | methyl 4-(2-methoxyphenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



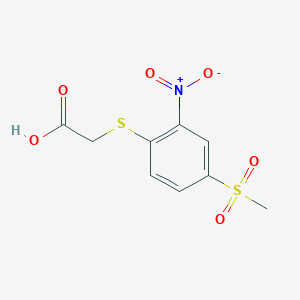
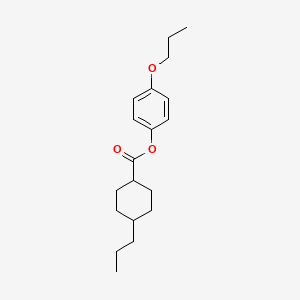
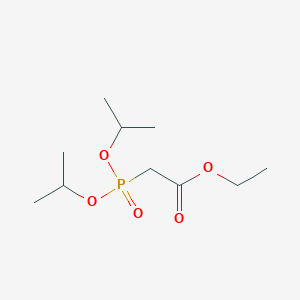



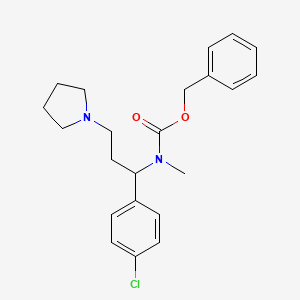

![2-[(4-Methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1608168.png)
